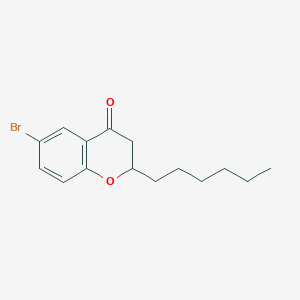
6-Bromo-2-hexylchroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-hexylchroman-4-one is a synthetic organic compound belonging to the chromanone family Chromanones are heterobicyclic compounds that consist of a benzene ring fused to a dihydropyran ring The presence of a bromine atom at the 6th position and a hexyl group at the 2nd position makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-hexylchroman-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable chromanone precursor. The synthetic route can be summarized as follows:
Bromination: The starting material, 2-hexylchroman-4-one, is subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an inert solvent like dichloromethane at room temperature.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-hexylchroman-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The chromanone ring can be oxidized to form corresponding chromone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the chromanone ring can be reduced to form chromanol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed
Substitution: 6-Amino-2-hexylchroman-4-one, 6-Thio-2-hexylchroman-4-one.
Oxidation: 6-Bromo-2-hexylchromone.
Reduction: 6-Bromo-2-hexylchromanol.
Aplicaciones Científicas De Investigación
6-Bromo-2-hexylchroman-4-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, such as anti-inflammatory and anticancer compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-hexylchroman-4-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the hexyl group contribute to its binding affinity and selectivity towards molecular targets. For example, it may inhibit enzymes by forming covalent bonds with active site residues or by blocking substrate access.
Comparación Con Compuestos Similares
6-Bromo-2-hexylchroman-4-one can be compared with other chromanone derivatives, such as:
6-Bromo-2-methylchroman-4-one: Similar structure but with a methyl group instead of a hexyl group. It may exhibit different biological activities and physicochemical properties.
6-Chloro-2-hexylchroman-4-one: Similar structure but with a chlorine atom instead of a bromine atom. It may have different reactivity and selectivity in chemical reactions.
2-Hexylchroman-4-one: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
The uniqueness of this compound lies in the combination of the bromine atom and the hexyl group, which imparts specific properties and applications not observed in other similar compounds.
Propiedades
Fórmula molecular |
C15H19BrO2 |
|---|---|
Peso molecular |
311.21 g/mol |
Nombre IUPAC |
6-bromo-2-hexyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H19BrO2/c1-2-3-4-5-6-12-10-14(17)13-9-11(16)7-8-15(13)18-12/h7-9,12H,2-6,10H2,1H3 |
Clave InChI |
FXQOXDPJRGMDDX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1CC(=O)C2=C(O1)C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


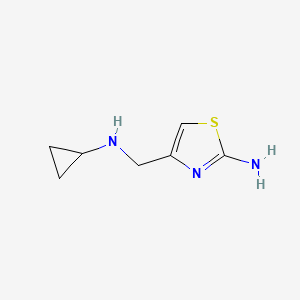
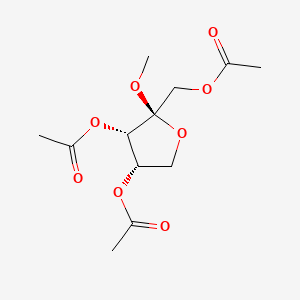
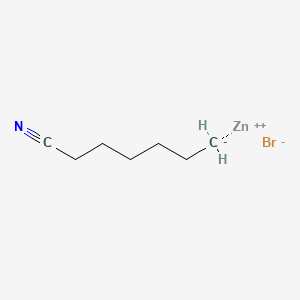
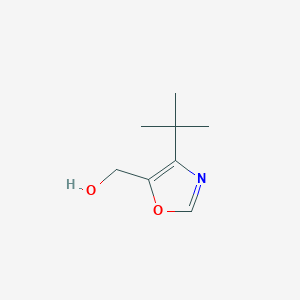
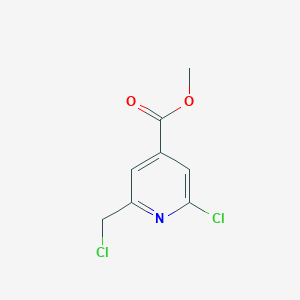
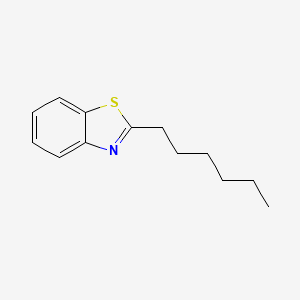

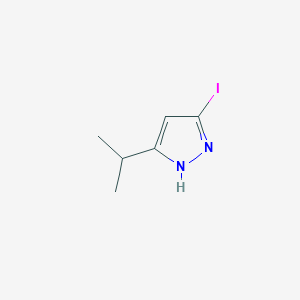
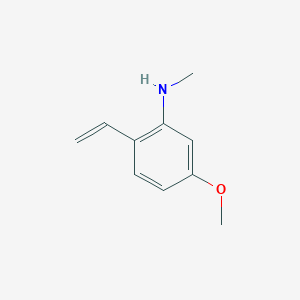

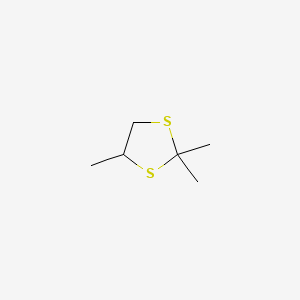
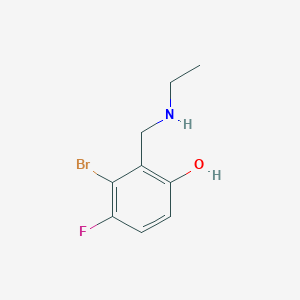
![L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]-](/img/structure/B13965502.png)
![Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13965509.png)
